molecular formula C22H16FNO3 B5022407 3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-2(3H)-furanone

3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-2(3H)-furanone

Cat. No. B5022407
M. Wt: 361.4 g/mol
InChI Key: LLKADIQREOUIOX-SSZFMOIBSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyrrole ring could be formed through a Knorr pyrrole synthesis or a Paal-Knorr synthesis . The furanone ring might be introduced through a reaction like a lactone formation. The methoxyphenyl and fluorophenyl groups could be added through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic pyrrole and furanone rings, which would likely contribute to the compound’s overall polarity and potentially its ability to participate in hydrogen bonding. The fluorine atom in the fluorophenyl group is highly electronegative, which would create a polar bond with the adjacent carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyrrole ring is aromatic and thus relatively stable, but it can be made to react under certain conditions . The furanone ring, on the other hand, contains a carbonyl group that could be reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. The presence of the fluorine atom could also influence its properties, as fluorine is highly electronegative .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of other pyrrole-containing compounds . Additionally, modifications could be made to its structure in order to tune its properties or reactivity.

properties

IUPAC Name

(3Z)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO3/c1-26-18-10-8-15(9-11-18)21-14-16(22(25)27-21)13-17-5-4-12-24(17)20-7-3-2-6-19(20)23/h2-14H,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKADIQREOUIOX-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CN3C4=CC=CC=C4F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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